

A Comparative Guide to ART0380 and Other DNA Damage Response Inhibitors

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **ART0380** (alnodesertib), a novel Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, with other prominent DNA Damage Response (DDR) inhibitors. The information presented is based on publicly available preclinical and clinical data to facilitate informed decisions in cancer research and drug development.

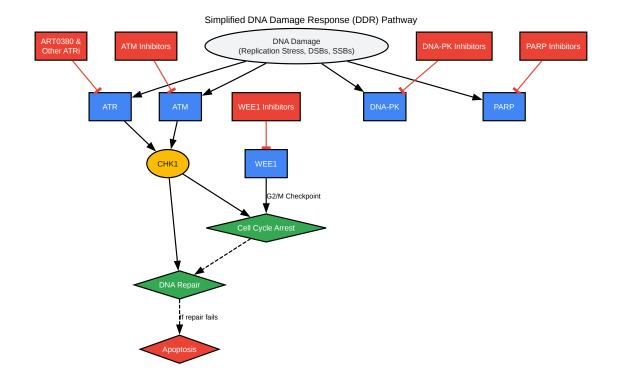
Introduction to ART0380

ART0380, also known as alnodesertib, is an orally administered, potent, and selective small molecule inhibitor of ATR kinase developed by Artios Pharma.[1][2] ATR is a critical regulator of the cellular response to DNA replication stress, a hallmark of many cancers.[3] By inhibiting ATR, ART0380 aims to induce synthetic lethality in tumor cells with existing DDR defects, such as ATM loss, leading to replication catastrophe and apoptosis.[3][4] ART0380 is currently being evaluated in clinical trials, both as a monotherapy and in combination with DNA-damaging agents, and has shown promising anti-tumor activity.[5][6] It has received Fast Track designation from the U.S. FDA in combination with low-dose irinotecan for the treatment of ATM-negative metastatic colorectal cancer.[7]

Mechanism of Action: The DNA Damage Response Network



The DDR is a complex signaling network essential for maintaining genomic integrity. Key kinases in this network, including ATR, ATM, and DNA-PK, are activated by different types of DNA damage. A simplified overview of their roles and the points of intervention for various inhibitors are illustrated below.



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Caption: Simplified DNA Damage Response (DDR) Pathway and points of intervention.

Data Presentation: Comparative Performance of DDR Inhibitors

The following tables summarize publicly available quantitative data for **ART0380** and other selected DDR inhibitors. It is important to note that direct head-to-head comparisons in the same experimental systems are limited in the public domain. Therefore, these tables are compiled from various sources and should be interpreted with caution.

Table 1: In Vitro Potency of ATR Inhibitors (IC50 values)

Inhibitor	Target	IC50 (nM)	Assay Conditions	Source(s)
ART0380 (alnodesertib)	ATR	2.6	Biochemical Assay	[5]
Berzosertib (M6620/VE-822)	ATR	0.2	Biochemical Assay (Km ATP)	[8]
Elimusertib (BAY-1895344)	ATR	3.7	Biochemical Assay (Km ATP)	[8]
Camonsertib (RP-3500)	ATR	0.2	Biochemical Assay (Km ATP)	[8]
Ceralasertib (AZD6738)	ATR	~1	Biochemical Assay	[9]

Table 2: In Vitro Potency of Other Key DDR Inhibitors (IC50 values)



Inhibitor	Target	IC50 (nM)	Cell Line/Assay	Source(s)
PARP Inhibitors				
Olaparib	PARP1/2	3.7-31 μΜ	Various Breast Cancer	[10]
Talazoparib	PARP1/2	0.48 μΜ	Biochemical Assay	[11]
ATM Inhibitors				
KU-55933	ATM	13	Biochemical Assay	[12]
KU-60019	ATM	6.3	Biochemical Assay	[9]
DNA-PK Inhibitors				
AZD7648	DNA-PK	0.6	Biochemical Assay	[13]
WEE1 Inhibitors				
Adavosertib (AZD1775)	WEE1	3.9	Biochemical Assay	[3]

Table 3: Preclinical Efficacy of ART0380



Model	Treatment	Efficacy Outcome	Source(s)
ATM-deficient Xenografts	ART0380 Monotherapy	Strong tumor growth inhibition	[4]
Various Xenograft Models	ART0380 + Gemcitabine	Strong synergy	[4][14]
Various Xenograft Models	ART0380 + Olaparib (PARPi)	Strong synergy	[4]
Various Xenograft Models	ART0380 + Irinotecan	Strong synergy	[4]

Preclinical data suggests that **ART0380** has comparable efficacy to the ATR inhibitor elimusertib (BAY-1895344) but with less toxicity to the gut.[4][14]

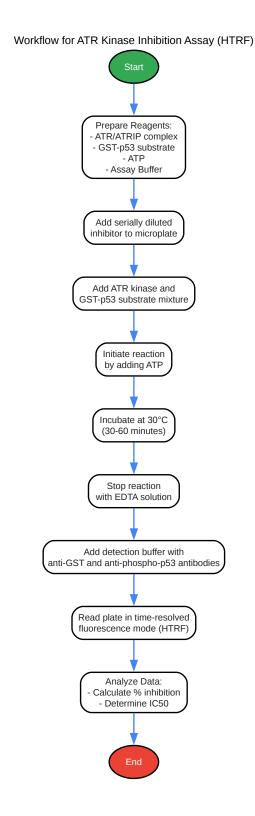
Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of DDR inhibitors are provided below.

ATR Kinase Inhibition Assay (HTRF)

This biochemical assay measures the direct inhibitory effect of a compound on ATR kinase activity.





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